3-fluoro-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)isonicotinamide
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Description
The compound “3-fluoro-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)isonicotinamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of tetrahydropyran derivatives involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature . Another method involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins .Chemical Reactions Analysis
The chemical reactions involving similar compounds like tetrahydropyrans have been studied. For instance, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives .Scientific Research Applications
Therapeutic Applications
Thiophene, a component of the compound, has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . It has been proven to be effective drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis of Heterocyclic Compounds
The compound could potentially be used in the synthesis of other heterocyclic compounds. For example, the 2H-pyran component of the compound is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .
Detection of Single Strand Breaks in DNA
The tetrahydro-2H-pyran-2-yl component of the compound has been reported to improve the process of detecting single strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis .
Synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides
The compound may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .
Gas Chromatography Column Efficiency Measurements
The tetrahydro-2H-pyran-2-yl component of the compound has been reported to be used in gas chromatography column efficiency measurements .
properties
IUPAC Name |
3-fluoro-N-[oxan-4-yl(thiophen-2-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c17-13-10-18-6-3-12(13)16(20)19-15(14-2-1-9-22-14)11-4-7-21-8-5-11/h1-3,6,9-11,15H,4-5,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYFNPOMLMAGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-4-carboxamide |
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